molecular formula C10H19NO4S B6963137 1-(2,5-Dimethylmorpholin-4-yl)-3-methylsulfonylpropan-1-one

1-(2,5-Dimethylmorpholin-4-yl)-3-methylsulfonylpropan-1-one

Cat. No.: B6963137
M. Wt: 249.33 g/mol
InChI Key: WNUXJFSOTZMYKV-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylmorpholin-4-yl)-3-methylsulfonylpropan-1-one is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a morpholine ring substituted with two methyl groups at positions 2 and 5, and a methylsulfonyl group attached to a propanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in this synthesis include methylsulfonyl chloride and various bases such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help maintain optimal reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylmorpholin-4-yl)-3-methylsulfonylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can yield corresponding sulfides.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the sulfonyl position.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted morpholine compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(2,5-Dimethylmorpholin-4-yl)-3-methylsulfonylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,5-Dimethylmorpholin-4-yl)-3-methylsulfonylpropan-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to sulfonylation and morpholine ring interactions. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Dimethylmorpholin-4-yl)-3-methylsulfonylpropan-1-one is unique due to its combination of a morpholine ring and a methylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2,5-dimethylmorpholin-4-yl)-3-methylsulfonylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-8-7-15-9(2)6-11(8)10(12)4-5-16(3,13)14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUXJFSOTZMYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C)C(=O)CCS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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